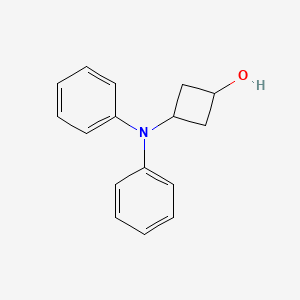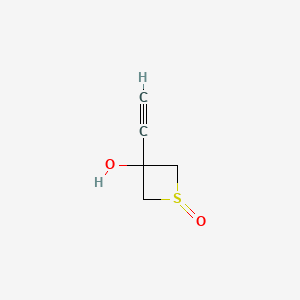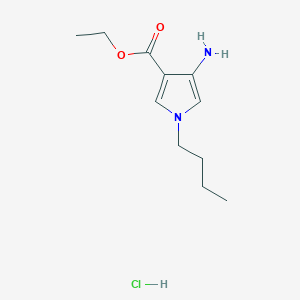
1-Allyl-3-(3-iodophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(3-iodophenyl)urea is an organic compound with the molecular formula C10H11IN2O It is a derivative of urea, where the hydrogen atoms are substituted by an allyl group and a 3-iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(3-iodophenyl)urea can be synthesized through a multi-step process involving the reaction of 3-iodoaniline with allyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
Step 1: 3-Iodoaniline is dissolved in dichloromethane and cooled to 0°C.
Step 2: Allyl isocyanate is added dropwise to the reaction mixture with constant stirring.
Step 3: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-(3-iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 1-Allyl-3-(3-aminophenyl)urea or 1-Allyl-3-(3-thiophenyl)urea.
Oxidation Reactions: Products include 1-Allyl-3-(3-iodophenyl)epoxide.
Reduction Reactions: Products include 1-Allyl-3-(3-iodophenyl)amine.
Aplicaciones Científicas De Investigación
1-Allyl-3-(3-iodophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized ureas and thioureas.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(3-iodophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Allyl-3-(3-iodophenyl)urea can be compared with other similar compounds, such as:
1-Allyl-3-(2-iodophenyl)urea: Similar structure but with the iodine atom in the ortho position. This positional isomer may exhibit different chemical reactivity and biological activity.
1-Allyl-3-(4-iodophenyl)urea: Similar structure but with the iodine atom in the para position. This compound may have different physical properties and applications.
1-Allyl-3-(3-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine. This halogen substitution can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an allyl group and an iodophenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11IN2O |
|---|---|
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11IN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
Clave InChI |
UZIDMDLIOBSLBH-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)NC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
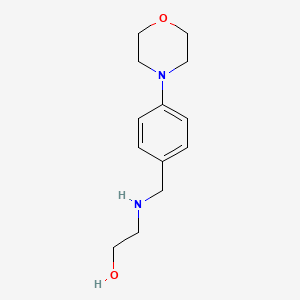
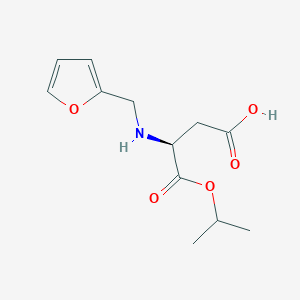
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)


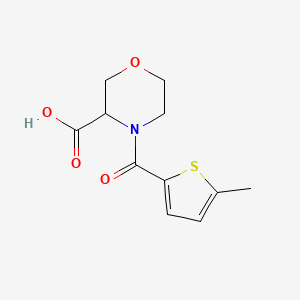
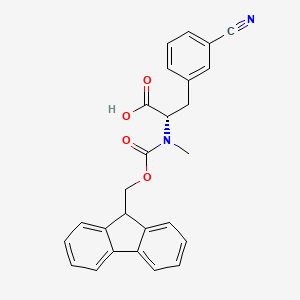

![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
